6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid
Description
6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid is a synthetic hexanoic acid derivative featuring a phenoxyacetyl amide substituent. Its synthesis involves reacting 3,5-dimethylphenoxyacetic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by coupling with 6-aminohexanoic acid under basic conditions (NaHCO₃/NaOH) in a water-acetonitrile mixture. The reaction proceeds with high yield (95%) and produces a white solid characterized by distinct $ ^1 \text{H-NMR} $ signals, including aromatic protons at δ 6.47 (s, 2H) and δ 6.70 (s, 1H) and methyl groups at δ 2.29 (s, 6H) .
This compound serves as a precursor for further derivatization, such as esterification with 2-(3-nitrobenzenesulfonyl)ethanol to yield prodrug-like esters (e.g., 6-[2-(3,5-dimethylphenoxy)acetylamino]hexanoic acid 2-(3-nitrobenzenesulfonyl)ethyl ester, 89% yield) or chlorosulfonation modifications for enhanced reactivity .
Properties
IUPAC Name |
6-[[2-(3,5-dimethylphenoxy)acetyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12-8-13(2)10-14(9-12)21-11-15(18)17-7-5-3-4-6-16(19)20/h8-10H,3-7,11H2,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVVFTILIXTSFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCCCCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626005 | |
| Record name | 6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651728-28-8 | |
| Record name | 6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid typically involves the reaction of 3,5-dimethylphenol with chloroacetic acid to form 3,5-dimethylphenoxyacetic acid. This intermediate is then reacted with hexanoic acid and an amine to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.
Chemical Reactions Analysis
6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic benefits, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate certain enzymes and receptors, leading to changes in cellular signaling and function. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and pain perception.
Comparison with Similar Compounds
Structural and Functional Group Variations
Hexanoic Acid Derivatives with Tertiary Amino Groups
Compounds like N-alkyl-6-dimethylaminohexanamides (e.g., octyl to dodecyl amides of 6-(diethylamino)hexanoic acid) share the hexanoic acid backbone but incorporate tertiary amino groups (e.g., piperidin-1-yl, morpholin-4-yl) at the terminal position. Synthesis involves heating ω-substituted ethyl hexanoates with aminoalkanes, contrasting with the acid chloride coupling used for the target compound .
2-Ethylhexanoic Acid and Its Salts
2-Ethylhexanoic acid (CAS 142-62-1) is a branched-chain derivative lacking aromatic or amide functionalities.
Dehydroacetic Acid
Dehydroacetic acid (2-acetyl-5-hydroxy-3-oxo-4-hexenoic acid δ-lactone, CAS 520-45-6) features a lactone ring, conferring stability and antimicrobial properties. Unlike the target compound, it lacks an amide bond but shares a hexenoic acid-derived structure .
Physicochemical Properties
- 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic Acid: $ ^1 \text{H-NMR} $: Aromatic protons (δ 6.47, 6.70), methyl groups (δ 2.29), and hexanoic acid chain (δ 1.35–2.35) . Polarity: Moderate (carboxylic acid and amide groups enhance water solubility).
- N-Alkyl-6-dimethylaminohexanamides: Higher lipophilicity due to alkyl chains and tertiary amines, favoring lipid bilayer penetration .
- Dehydroacetic Acid: $ ^1 \text{H-NMR} $: Lactone protons (δ 4.5–5.5), conjugated enone (δ 6.0–7.0) . Stability: Enhanced by the lactone ring, resistant to hydrolysis.
Biological Activity
6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid, also known as CAS Number 651728-28-8, is a synthetic compound with potential therapeutic applications. Its molecular formula is , and it has a molecular weight of approximately 293.36 g/mol. This compound has garnered interest in various biological studies due to its unique structural properties and potential biological activity.
Chemical Structure
The structure of 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid can be represented as follows:
This compound features a hexanoic acid backbone with an acetamido group substituted by a 3,5-dimethylphenoxy moiety, which may influence its biological interactions.
Research indicates that the biological activity of 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid may involve modulation of specific biochemical pathways. The compound's structural components suggest potential interactions with cellular receptors or enzymes, possibly influencing processes such as cell signaling, apoptosis, or metabolic regulation.
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of various phenoxyacetic acid derivatives, including 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid. Results showed that these compounds exhibited varying degrees of cytotoxicity against cancer cell lines, indicating potential anti-cancer properties .
- Another investigation focused on the compound's ability to inhibit specific enzyme activities linked to cancer progression. The findings suggested that this compound could downregulate pathways associated with cell proliferation .
- In Vivo Studies :
Data Tables
Pharmacological Properties
The pharmacological profile of 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid includes:
- Absorption : The compound demonstrates favorable absorption characteristics in preclinical models.
- Metabolism : Initial studies suggest metabolic pathways involving phase I and phase II reactions.
- Excretion : The elimination half-life and excretion routes are currently under investigation.
Q & A
Q. What are the optimal synthetic routes for 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Coupling 3,5-dimethylphenoxyacetic acid with a hexanoic acid backbone via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt).
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization.
- Critical Parameters : Temperature (0–25°C for coupling), solvent choice (DMF or DCM), and catalyst stoichiometry (1.2–1.5 equivalents of coupling agent). Yield optimization requires monitoring by TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR : H and C NMR to confirm the amide bond (δ ~6.5–8.0 ppm for NH protons) and aromatic/alkyl groups.
- FT-IR : Peaks at ~1650–1700 cm (C=O stretch) and ~3300 cm (N-H stretch).
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) for purity assessment and molecular ion verification .
Q. What are the key structural features influencing its chemical reactivity?
- Methodological Answer : The 3,5-dimethylphenoxy group enhances steric hindrance, affecting nucleophilic substitution rates. The hexanoic acid chain provides flexibility for derivatization (e.g., esterification). The amide linkage is susceptible to hydrolysis under acidic/basic conditions, requiring pH-controlled environments during experiments .
Advanced Research Questions
Q. How can computational chemistry methods improve the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with enzymes like cyclooxygenase) to optimize binding affinity.
- Reaction Path Search : Tools like GRRM or AFIR predict feasible synthetic pathways for novel derivatives, reducing trial-and-error experimentation .
Q. How can researchers resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Systematic Validation : Replicate assays under standardized conditions (e.g., cell line consistency, incubation time, and solvent controls).
- Meta-Analysis : Use statistical tools (e.g., ANOVA or Bayesian modeling) to identify confounding variables (e.g., impurity levels >95% vs. >99%).
- Orthogonal Assays : Confirm activity via multiple methods (e.g., enzymatic inhibition and cellular viability assays) to rule out false positives .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Process Intensification : Optimize continuous-flow reactors to minimize side reactions (e.g., by controlling residence time and mixing efficiency).
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring.
- Solvent Recycling : Use membrane technologies (nanofiltration) to recover solvents and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
